2-[4-(trifluoromethoxy)phenyl]ethanethioamide - 1016725-27-1

2-[4-(trifluoromethoxy)phenyl]ethanethioamide

Catalog Number: EVT-6290895
CAS Number: 1016725-27-1
Molecular Formula: C9H8F3NOS
Molecular Weight: 235.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetics and increases cerebrospinal fluid glycine concentrations in rats [].
  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans due to the inhibitory effect of its O-deethylated metabolite on CYP3A [].

2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

  • Compound Description: The crystal structure of this compound reveals that the benzimidazole and benzene rings are non-coplanar, with a dihedral angle of 26.68 (3)° [].

Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound exhibits an intramolecular C—H⋯F hydrogen bond, forming an S(6) ring motif. The benzimidazole system is essentially planar [].

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 is an orally bioavailable and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). It reaches significant levels in the cerebrospinal fluid and demonstrates efficacy in preclinical anxiety models [].

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It demonstrates good brain penetration and improves cognitive performance in preclinical models [].

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent, selective, and brain-penetrating PDE2A inhibitor. It elevates cyclic guanosine monophosphate (cGMP) levels in the brain and shows efficacy in preclinical models of cognitive disorders [].
  • Compound Description: ITP-2 acts as a novel activator of Kv11.1 (hERG) channels [].

1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole

  • Compound Description: This compound exhibits a non-coplanar arrangement between the benzene and triazole rings [].

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Compound Description: This compound crystallizes with the piperazine ring in a chair conformation, and weak C—H⋯O interactions are observed in the crystal structure [].

4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine

  • Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and crystal packing [].
  • Compound Description: This compound represents a potent, selective, and bioavailable P2Y1 antagonist with potential as an antithrombotic agent. It exhibits improved activity in functional assays and increased oral bioavailability in rats compared to previous analogues [].

3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930)

  • Compound Description: OSI-930 is an investigational anticancer agent containing a thiophene ring. It is metabolized by cytochrome P450 enzymes into a reactive sulfoxide intermediate capable of binding to thiol nucleophiles [].

α-Cyano-β-hydroxy-β-methyl-N-[4-(trifluoromethoxy)phenyl]-propenamide (LFM-A12)

  • Compound Description: LFM-A12 exhibits specific inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy [].
  • Compound Description: This compound serves as an intermediate in the synthesis of more complex molecules, highlighting the utility of the 4-(trifluoromethoxy)phenyl moiety as a building block in organic synthesis [].

1-(2-Chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea

  • Compound Description: This compound belongs to the fourth generation of insecticides, exhibiting high selectivity towards insects, low acute toxicity to mammals, and high biological activity [].

3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide

  • Compound Description: This compound demonstrates effective inhibition of cancer cell proliferation in vitro [].
  • Compound Description: NDI-POCF3 and NDI-BOCF3 are naphthalene tetracarboxylic diimide-based organic semiconductors. Despite possessing similar optical and electrochemical properties, they display significant differences in electron mobility and molecular packing. NDI-BOCF3 exhibits air-stable electron transfer performance with enhanced mobility at higher deposition temperatures, reaching up to 0.7 cm2 V-1 s-1 in air [].
  • Compound Description: This compound acts as a mast cell tryptase inhibitor and shows potential for treating conditions where tryptase inhibition is therapeutically beneficial [].
  • Compound Description: AMG 333 is a potent and highly selective antagonist of transient receptor potential melastatin 8 (TRPM8), developed as a clinical candidate for the treatment of migraine. It exhibits an improved drug-like profile compared to earlier compounds, particularly regarding CYP3A4 induction liability and pharmacokinetic properties [].

(6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

    3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol

    • Compound Description: This compound acts as a potent cholesteryl ester transfer protein inhibitor [].

    1-{(E)-[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol

    • Compound Description: This compound exists in its phenol-imine tautomeric form, with an intramolecular O—H⋯N hydrogen bond observed in the crystal structure [].

    1-(2-Oxoindolin-3-ylidene)-4-[2-(trifluoromethoxy)phenyl]thiosemicarbazide

    • Compound Description: This compound's crystal structure reveals the formation of polymeric chains through N—H⋯O interactions [].
    • Compound Description: This class of compounds demonstrates potential as antitumor agents []. While the specific structure of the triazole Schiff base is not disclosed, the presence of the trifluoromethoxy group as a potential substituent suggests its potential role in modulating the biological activity of these compounds.

    N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

    • Compound Description: This compound acts as a dopamine D3 ligand [].

    1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU)

    • Compound Description: TPPU is a soluble epoxide hydrolase (sEH) inhibitor that exhibits anti-inflammatory, cardioprotective, and blood vessel growth-promoting effects [, ].

    2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole

    • Compound Description: This class of compounds has been investigated for its larvicidal activity against Culex quinquefasciatus mosquitoes [].

    N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine derivatives

    • Compound Description: This series of compounds acts as positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (α7 nAChRs), showing potential for treating schizophrenia and Alzheimer's disease [].

    Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate

    • Compound Description: This compound shows activity as an acetylcholinesterase (AChE) inhibitor, with an IC50 value of 36.05 µM [].

    2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (A)

    • Compound Description: This compound has been studied for its neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, a cellular model of Parkinson's disease [].
    • Compound Description: This drug combination has shown promising results in inhibiting the proliferation of glioblastoma (GBM) cells. It exerts synergistic effects, inhibiting tumor cell proliferation, migration, invasion, colony-forming ability, and cell cycle progression [].

    (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1) and (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

    • Compound Description: DBTFP-1 and DBTFP-2 are tri-fluorinated chalcones that have been investigated for their antibacterial and antifungal activities [].
    • Compound Description: These compounds are chlorinated N-arylcinnamamides that exhibit potent antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [].

    Properties

    CAS Number

    1016725-27-1

    Product Name

    2-[4-(trifluoromethoxy)phenyl]ethanethioamide

    Molecular Formula

    C9H8F3NOS

    Molecular Weight

    235.2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.